N,N-dimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N,N-dimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a purine and pyrimidine structure
Properties
Molecular Formula |
C16H21N9 |
|---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H21N9/c1-22(2)12-4-5-17-16(21-12)25-8-6-24(7-9-25)15-13-14(18-10-19-15)23(3)11-20-13/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
CYVDBNFWNIPKMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Purine Derivative: The synthesis begins with the preparation of 9-methyl-9H-purin-6-amine, which is achieved through the methylation of adenine.
Piperazine Derivative Formation: The next step involves the reaction of the purine derivative with piperazine to form 4-(9-methyl-9H-purin-6-yl)piperazine.
Pyrimidine Coupling: Finally, the piperazine derivative is coupled with a pyrimidine derivative under specific conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N,N-dimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
9-methyl-9H-purin-6-amine: A simpler purine derivative with similar structural features.
N,N-dimethyl-9H-purin-6-amine: Another purine derivative with dimethyl substitution.
Pyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
N,N-dimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of purine and pyrimidine structures, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
